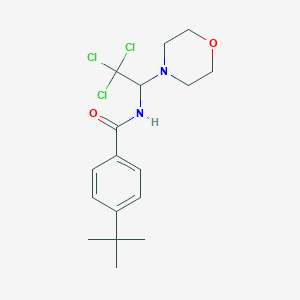![molecular formula C22H20N6O B2496507 N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide CAS No. 1251623-07-0](/img/structure/B2496507.png)
N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide" is a synthetic organic molecule that features a quinoxaline core, a common structural motif in medicinal chemistry due to its pharmacological relevance. The structure suggests potential for interaction with biological receptors, hinting at possible therapeutic applications.
Synthesis Analysis
The synthesis of quinoxaline derivatives typically involves complex reactions including cyclization and substitution. A related process involves the construction of the pyrroloquinoxaline system via palladium-catalyzed cross-coupling reactions and subsequent cyclization, indicating the intricate steps needed to build such frameworks (Wang et al., 2013).
Molecular Structure Analysis
Quinoxaline derivatives display a wide range of molecular interactions due to their heterocyclic nature, which can be further modified through functionalization at various positions. The presence of a fluorobenzyl group suggests increased lipophilicity and potential for specific binding interactions, which is consistent with studies on similar compounds that analyze their binding affinities and structural characteristics (Tenbrink et al., 1994).
Chemical Reactions and Properties
Compounds like "this compound" participate in various chemical reactions, including nucleophilic substitution and electrophilic additions, depending on the functional groups present. The fluorobenzyl moiety may influence the reactivity by electron withdrawal, affecting the overall chemical behavior of the molecule.
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystallinity, are crucial for their application in drug formulation. While specific data on this compound is not provided, related studies on quinoxaline derivatives offer insights into how structural modifications impact these properties (Faizi et al., 2018).
Applications De Recherche Scientifique
1. Receptor Binding Affinity
N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide and similar compounds have been studied for their binding affinity to GABAA/benzodiazepine receptors. These compounds, part of the imidazo[1,5-a]quinoxaline amides and carbamates family, demonstrate a wide range of intrinsic efficacies, which are crucial in understanding receptor interactions and designing potential therapeutic agents (Tenbrink et al., 1994).
2. Synthesis and Chemical Modification
Research has focused on the synthesis and chemical modification of pyrrolo[1,2-a]quinoxalines, exploring methods for selective chlorination and bromination. These modifications are significant for pharmaceutical research and organic synthesis, as they allow for the creation of compounds with diverse functional groups and potential biological activities (Le et al., 2021).
3. Anticancer Properties
The structure of pyrrolo[1,2-a]quinoxalines, which includes this compound, has been investigated for potential anticancer properties. These studies explore the synthesis of novel analogs and their efficacy in inhibiting cancer cell growth, highlighting their significance in the development of new therapeutic agents for cancer treatment (Wang et al., 2009).
4. Potential as Kappa Opioid Antagonists
Quinoxaline and quinoxalinone derivatives, including those similar to this compound, have been synthesized for potential use as kappa opioid receptor antagonists. These compounds hold therapeutic relevance for treating disorders related to neuroscience targets, showcasing their importance in medicinal chemistry (Scarry et al., 2016).
5. Anion Binding and Sensing
Research has also explored the use of fluorinated pyrroloquinoxaline derivatives as neutral anion receptors. These compounds have shown increased binding affinities for anions like fluoride, chloride, or dihydrogen phosphate, making them potentially useful in sensing applications (Anzenbacher et al., 2000).
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-5-pyridin-4-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-2-16-5-7-19(8-6-16)28-21(18-9-12-23-13-10-18)20(26-27-28)22(29)25-15-17-4-3-11-24-14-17/h3-14H,2,15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVNSMGJBAVQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)
![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)

![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)

![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)

![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)


![8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2496447.png)